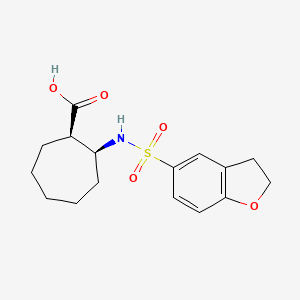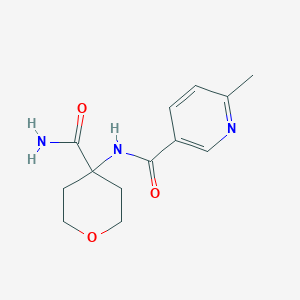
1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyrazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions. Common synthetic routes may include:
Friedel-Crafts Acylation: This method can be used to introduce the sulfonyl group onto the thiophene ring.
Cyclization Reactions: Cyclization reactions are employed to form the pyridine ring from the appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution Reactions: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted thiophenes and pyridines.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Thiophene Derivatives: Similar compounds with thiophene rings, used in medicinal chemistry.
Pyrazole Derivatives: Compounds containing pyrazole rings, known for their biological activity.
Pyridine Derivatives: Compounds with pyridine rings, used in various chemical applications.
These similar compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of 1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine.
Propiedades
IUPAC Name |
1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-10-12(2)21-15(11)22(19,20)18-8-5-13(6-9-18)14-4-7-16-17(14)3/h4-5,7,10H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARJQZJYNAVGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N2CCC(=CC2)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Methylpiperidin-1-yl)sulfonylpiperidin-3-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6973312.png)
![1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B6973320.png)
![3-[3-(2-Ethylbenzimidazol-1-yl)piperidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6973328.png)
![tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate](/img/structure/B6973336.png)
![[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6973350.png)
![2-[3-(Methylsulfonylmethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B6973357.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide](/img/structure/B6973360.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6973365.png)
![1-[4-(6-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973368.png)

![2-Methylpropyl 4-[6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6973412.png)
![4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B6973419.png)
![N-cyclopropyl-N-[[1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6973422.png)
